molecular formula C7H5ClIN3 B13692172 8-Chloro-6-iodo-2-methylimidazo[1,2-a]pyrazine

8-Chloro-6-iodo-2-methylimidazo[1,2-a]pyrazine

Katalognummer: B13692172
Molekulargewicht: 293.49 g/mol
InChI-Schlüssel: PAVFRJQSRHOILE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Chloro-6-iodo-2-methylimidazo[1,2-a]pyrazine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of chlorine and iodine atoms in the structure makes this compound particularly interesting for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-6-iodo-2-methylimidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminopyrazine with a suitable aldehyde, followed by halogenation reactions to introduce the chlorine and iodine atoms .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and optimized reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application.

Analyse Chemischer Reaktionen

Types of Reactions: 8-Chloro-6-iodo-2-methylimidazo[1,2-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Halogen atoms in the compound can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyrazine N-oxides, while substitution reactions can introduce various functional groups at the halogen positions .

Wissenschaftliche Forschungsanwendungen

8-Chloro-6-iodo-2-methylimidazo[1,2-a]pyrazine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 8-Chloro-6-iodo-2-methylimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

  • 8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine
  • 2-Ethyl-6-chloroimidazo[1,2-a]pyridine

Comparison: Compared to similar compounds, 8-Chloro-6-iodo-2-methylimidazo[1,2-a]pyrazine is unique due to the presence of both chlorine and iodine atoms, which can influence its reactivity and biological activity.

Eigenschaften

Molekularformel

C7H5ClIN3

Molekulargewicht

293.49 g/mol

IUPAC-Name

8-chloro-6-iodo-2-methylimidazo[1,2-a]pyrazine

InChI

InChI=1S/C7H5ClIN3/c1-4-2-12-3-5(9)11-6(8)7(12)10-4/h2-3H,1H3

InChI-Schlüssel

PAVFRJQSRHOILE-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN2C=C(N=C(C2=N1)Cl)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.